1-(Morpholin-4-yl)prop-2-yn-1-one
Overview
Description
1-(Morpholin-4-yl)prop-2-yn-1-one is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 . It is also known by its CAS number, 72431-18-6 .
Molecular Structure Analysis
The molecular structure of 1-(Morpholin-4-yl)prop-2-yn-1-one consists of a morpholine ring attached to a prop-2-yn-1-one group . The morpholine ring provides the compound with unique chemical properties, making it a valuable moiety in medicinal chemistry and drug design.Physical And Chemical Properties Analysis
1-(Morpholin-4-yl)prop-2-yn-1-one has a predicted boiling point of 227.2±50.0 °C and a predicted density of 1.158±0.06 g/cm3 . Its pKa is predicted to be -1.62±0.20 .Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
1-(Morpholin-4-yl)prop-2-yn-1-one: is utilized in HPLC methods for its separation capabilities. The compound can be analyzed using a reverse phase HPLC method with a mobile phase containing acetonitrile, water, and an acid component. This is particularly useful for Mass-Spec (MS) compatible applications where phosphoric acid is replaced with formic acid .
Optical Communication
In the field of optical communication, the nonlinear optical (NLO) properties of molecules like 1-(Morpholin-4-yl)prop-2-yn-1-one are of significant interest. These properties are crucial for applications such as data storage, sensing, and computing, where the manipulation of light is fundamental .
Sensing and Data Storage
The compound’s potential in sensing and data storage is linked to its NLO properties. These properties are essential for the development of materials and devices that can handle the storage and retrieval of data with high speed and capacity .
Medicine
While specific applications in medicine for 1-(Morpholin-4-yl)prop-2-yn-1-one are not extensively documented, related compounds with morpholine structures have been explored for their biological activities, including anti-inflammatory and analgesic properties .
Chemical Synthesis
1-(Morpholin-4-yl)prop-2-yn-1-one: serves as a precursor in various chemical syntheses. For example, it is involved in palladium-catalyzed [4+1] cyclization reactions with isocyanides to produce 2-amino-4-cyanofurans, which are valuable in synthesizing pharmaceuticals and agrochemicals .
Materials Science
In materials science, the compound is used in the synthesis of new materials through reactions like Sonogashira cross-coupling. These materials have applications in creating advanced polymers, coatings, and electronic devices .
Environmental Science
Although direct applications in environmental science are not explicitly mentioned, the synthesis pathways involving 1-(Morpholin-4-yl)prop-2-yn-1-one could lead to the development of environmentally friendly processes and materials. The compound’s role in creating intermediates for further reactions is crucial in designing sustainable chemical processes .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Related compounds have been involved in palladium-catalyzed [4 + 1] imidoylative cycloaddition reactions . This suggests that 1-(Morpholin-4-yl)prop-2-yn-1-one may interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function .
Biochemical Pathways
Related compounds have been shown to participate in various biochemical reactions, such as the formation of 2-amino-4-cyanofurans . This suggests that 1-(Morpholin-4-yl)prop-2-yn-1-one may also influence similar biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s predicted boiling point is 2272±500 °C, and its predicted density is 1158±006 g/cm3 . These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Related compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-(Morpholin-4-yl)prop-2-yn-1-one may have similar effects.
properties
IUPAC Name |
1-morpholin-4-ylprop-2-yn-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-7(9)8-3-5-10-6-4-8/h1H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLRHVKMEDRDMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511194 | |
Record name | 1-(Morpholin-4-yl)prop-2-yn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholin-4-yl)prop-2-yn-1-one | |
CAS RN |
72431-18-6 | |
Record name | 1-(Morpholin-4-yl)prop-2-yn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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